6-{[4-(Dodecyloxy)phenyl]methoxy}naphthalene-2-carbonitrile
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Overview
Description
6-{[4-(Dodecyloxy)phenyl]methoxy}naphthalene-2-carbonitrile is an organic compound characterized by its complex structure, which includes a naphthalene core substituted with a dodecyloxyphenylmethoxy group and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[4-(Dodecyloxy)phenyl]methoxy}naphthalene-2-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the dodecyloxyphenylmethanol: This can be achieved by reacting dodecyl bromide with 4-hydroxybenzaldehyde in the presence of a base such as potassium carbonate.
Methoxylation of naphthalene: The naphthalene core is methoxylated using methanol and a strong acid catalyst.
Coupling reaction: The dodecyloxyphenylmethanol is then coupled with the methoxylated naphthalene using a suitable coupling agent like DCC (dicyclohexylcarbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-{[4-(Dodecyloxy)phenyl]methoxy}naphthalene-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and dodecyloxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted naphthalene derivatives.
Scientific Research Applications
6-{[4-(Dodecyloxy)phenyl]methoxy}naphthalene-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.
Mechanism of Action
The mechanism of action of 6-{[4-(Dodecyloxy)phenyl]methoxy}naphthalene-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and affecting cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 6-{[4-(Octyloxy)phenyl]methoxy}naphthalene-2-carbonitrile
- 6-{[4-(Hexyloxy)phenyl]methoxy}naphthalene-2-carbonitrile
Comparison
Compared to its analogs, 6-{[4-(Dodecyloxy)phenyl]methoxy}naphthalene-2-carbonitrile has a longer alkyl chain, which can influence its solubility, melting point, and interaction with biological targets. This uniqueness makes it suitable for specific applications where longer alkyl chains are advantageous, such as in the formation of stable liquid crystalline phases.
Properties
CAS No. |
569671-62-1 |
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Molecular Formula |
C30H37NO2 |
Molecular Weight |
443.6 g/mol |
IUPAC Name |
6-[(4-dodecoxyphenyl)methoxy]naphthalene-2-carbonitrile |
InChI |
InChI=1S/C30H37NO2/c1-2-3-4-5-6-7-8-9-10-11-20-32-29-17-13-25(14-18-29)24-33-30-19-16-27-21-26(23-31)12-15-28(27)22-30/h12-19,21-22H,2-11,20,24H2,1H3 |
InChI Key |
IELHGBLBQZOAIN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)COC2=CC3=C(C=C2)C=C(C=C3)C#N |
Origin of Product |
United States |
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